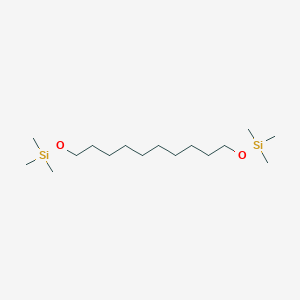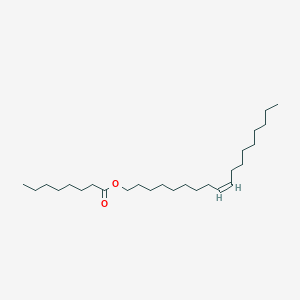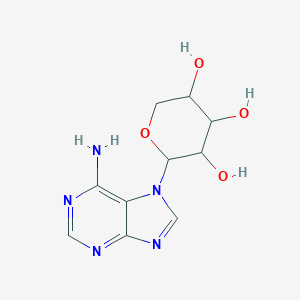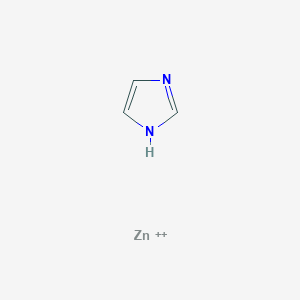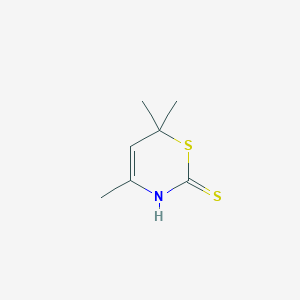
2-Mercapto-4,6,6-trimethylthiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercapto-4,6,6-trimethylthiazine, also known as TMT, is a sulfur-containing organic compound that has been extensively studied for its biochemical and physiological effects. TMT is commonly used as a tool to model anxiety-like behavior in rodents and has been shown to activate the hypothalamic-pituitary-adrenal (HPA) axis, a key neuroendocrine system involved in the stress response.
Mécanisme D'action
The exact mechanism of action of 2-Mercapto-4,6,6-trimethylthiazine is not fully understood, but it is thought to act as a potent odorant that activates the vomeronasal organ (VNO), a specialized sensory organ located in the nasal cavity. Activation of the VNO leads to the activation of the HPA axis, resulting in the release of stress hormones such as corticosterone.
Biochemical and Physiological Effects:
2-Mercapto-4,6,6-trimethylthiazine has been shown to induce a variety of biochemical and physiological effects in rodents, including increased levels of corticosterone, altered levels of neurotransmitters such as dopamine and serotonin, and changes in gene expression in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Mercapto-4,6,6-trimethylthiazine in lab experiments is its ability to reliably induce anxiety-like behavior in rodents. However, 2-Mercapto-4,6,6-trimethylthiazine has some limitations, including the fact that it may not accurately model all aspects of anxiety and stress in humans. Additionally, the use of 2-Mercapto-4,6,6-trimethylthiazine in experiments requires careful consideration of ethical concerns related to animal welfare.
Orientations Futures
There are several future directions for research on 2-Mercapto-4,6,6-trimethylthiazine. One area of interest is the development of new and more selective odorants that can be used to activate specific neuronal pathways in the brain. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of 2-Mercapto-4,6,6-trimethylthiazine on the HPA axis and other neuroendocrine systems. Finally, research is needed to determine the potential therapeutic applications of 2-Mercapto-4,6,6-trimethylthiazine and related compounds in the treatment of anxiety and stress-related disorders.
Méthodes De Synthèse
2-Mercapto-4,6,6-trimethylthiazine can be synthesized through a variety of methods, including the reaction of 2-chloro-4,6,6-trimethylthiazine with sodium hydrosulfide or the reaction of 2-chloro-4,6,6-trimethylthiazine with sodium sulfide in the presence of sodium hydroxide. The resulting product is purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
2-Mercapto-4,6,6-trimethylthiazine has been extensively used in scientific research to model anxiety-like behavior in rodents. It has been shown to induce a variety of behavioral and physiological changes, including increased locomotor activity, decreased social interaction, and altered levels of stress hormones such as corticosterone.
Propriétés
Numéro CAS |
17374-21-9 |
|---|---|
Nom du produit |
2-Mercapto-4,6,6-trimethylthiazine |
Formule moléculaire |
C7H11NS2 |
Poids moléculaire |
173.3 g/mol |
Nom IUPAC |
4,6,6-trimethyl-3H-1,3-thiazine-2-thione |
InChI |
InChI=1S/C7H11NS2/c1-5-4-7(2,3)10-6(9)8-5/h4H,1-3H3,(H,8,9) |
Clé InChI |
DLBJODXBDQMKRQ-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(SC(=N1)S)(C)C |
SMILES |
CC1=CC(SC(=S)N1)(C)C |
SMILES canonique |
CC1=CC(SC(=S)N1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



